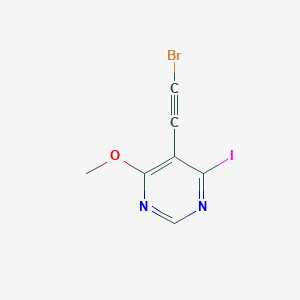
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine is a heterocyclic organic compound that contains bromine, iodine, and methoxy functional groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and halogenating agents like bromine and iodine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromoethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidine derivatives, while coupling reactions can produce extended conjugated systems.
Wissenschaftliche Forschungsanwendungen
5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties .
Wirkmechanismus
The mechanism of action of 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of halogen atoms and the methoxy group can influence its binding affinity and reactivity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-iodo-6-methoxypyrimidine: Lacks the ethynyl group but shares similar halogenation patterns.
5-(Bromoethynyl)-4-chloro-6-methoxypyrimidine: Contains chlorine instead of iodine, which can affect its reactivity and applications.
5-(Bromoethynyl)-4-iodo-6-hydroxypyrimidine: Has a hydroxyl group instead of a methoxy group, influencing its solubility and chemical behavior
Uniqueness
The unique combination of bromine, iodine, and methoxy groups in 5-(Bromoethynyl)-4-iodo-6-methoxypyrimidine provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
86854-60-6 |
|---|---|
Molekularformel |
C7H4BrIN2O |
Molekulargewicht |
338.93 g/mol |
IUPAC-Name |
5-(2-bromoethynyl)-4-iodo-6-methoxypyrimidine |
InChI |
InChI=1S/C7H4BrIN2O/c1-12-7-5(2-3-8)6(9)10-4-11-7/h4H,1H3 |
InChI-Schlüssel |
OYKAQEHFYUSMPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=N1)I)C#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


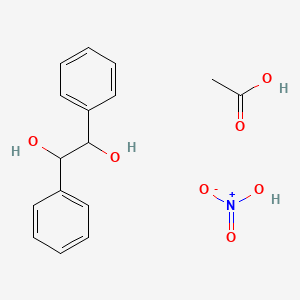
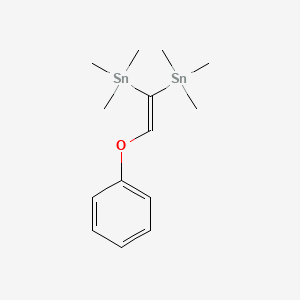
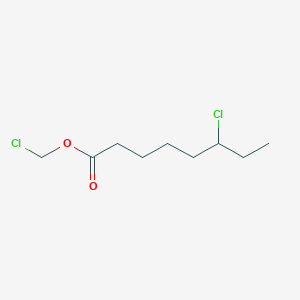
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
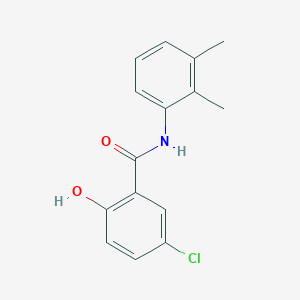
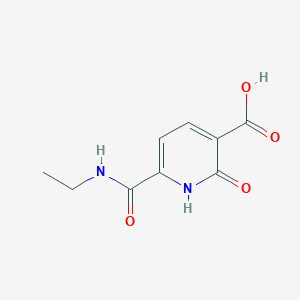
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
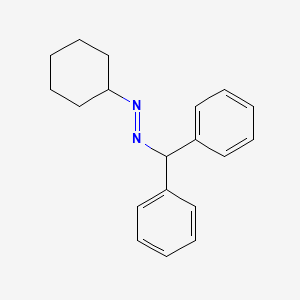
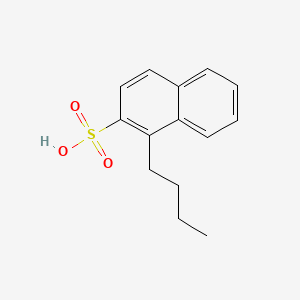
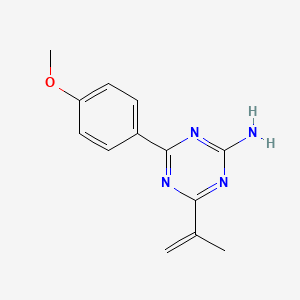
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
